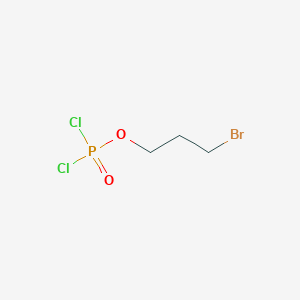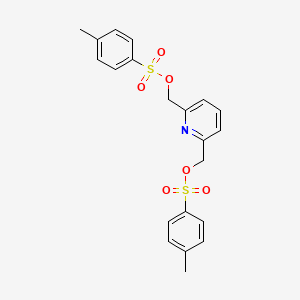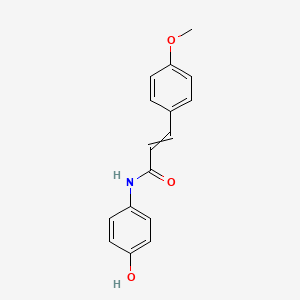
N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyphenyl group and a methoxyphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The synthesis of N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be achieved through an aldol condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to an amide formation reaction with an appropriate amine.
Amide Formation: The intermediate product from the aldol condensation is reacted with an amine, such as aniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology and Medicine:
Antioxidant Activity: Due to the presence of hydroxy and methoxy groups, the compound exhibits antioxidant properties, making it a potential candidate for therapeutic applications.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, providing a basis for drug development.
Industry:
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound can also undergo redox reactions, contributing to its antioxidant activity.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the methoxy group.
N-(4-methoxyphenyl)acetamide: Similar structure but lacks the hydroxy group.
N-(4-hydroxyphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.
Uniqueness: N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(18)8-6-13/h2-11,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFHLCSULMJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
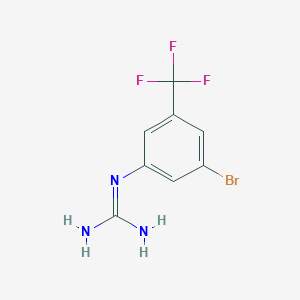
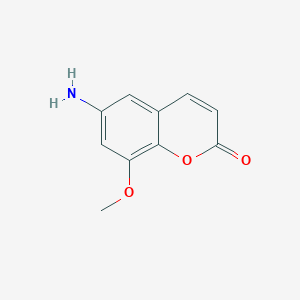
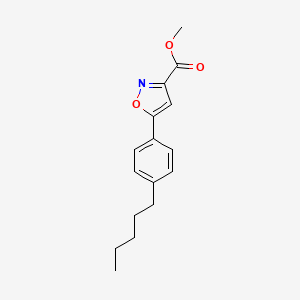
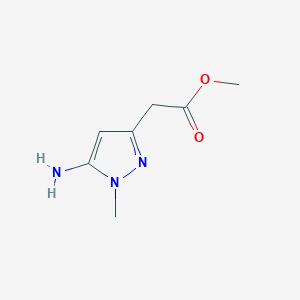
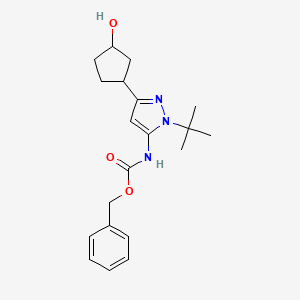
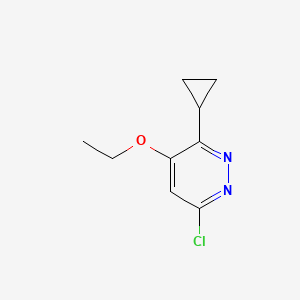
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
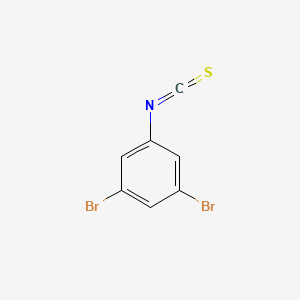
![Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13696240.png)
